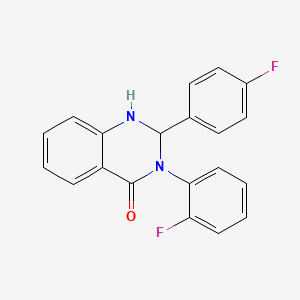![molecular formula C22H25N3O8S B11486242 N-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide](/img/structure/B11486242.png)
N-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{3-メトキシ-4-[2-(モルホリン-4-イル)-2-オキソエトキシ]フェニル}-7-メチル-3-オキソ-3,4-ジヒドロ-2H-1,4-ベンゾキサジン-6-スルホンアミドは、さまざまな科学分野で潜在的な用途を持つ複雑な有機化合物です。この化合物は、ベンゾキサジン環、スルホンアミド基、モルホリン部分を特徴とする独自の構造的特徴によって特徴付けられます。これらの構造要素は、その多様な化学反応性と潜在的な生物活性に貢献しています。
2. 製法
合成経路と反応条件: N-{3-メトキシ-4-[2-(モルホリン-4-イル)-2-オキソエトキシ]フェニル}-7-メチル-3-オキソ-3,4-ジヒドロ-2H-1,4-ベンゾキサジン-6-スルホンアミドの合成は、通常、複数段階の有機反応を含みます。このプロセスは、ベンゾキサジンコアの調製から始まり、次にスルホンアミド基とモルホリン部分の導入が続きます。主なステップには以下が含まれます。
ベンゾキサジン環の形成: これは、適切な前駆体を酸性または塩基性条件下で環化させることで実現できます。
スルホンアミド基の導入: このステップには、ベンゾキサジン中間体を、トリエチルアミンなどの塩基の存在下でスルホニルクロリドと反応させることが含まれます。
モルホリン部分の付加: 最後のステップには、適切な試薬と条件を使用してモルホリン基を導入する求核置換反応が含まれます。
工業生産方法: この化合物の工業生産は、収率と純度を高めるために合成経路の最適化を必要とする可能性があります。これには、連続フローリアクター、高度な精製技術、および一貫性とスケーラビリティを確保するための厳格な品質管理対策の使用が含まれる可能性があります。
反応の種類:
酸化: この化合物は、特にメトキシ基とモルホリン部分で酸化反応を起こす可能性があります。
還元: 還元反応は、構造中に存在するオキソ基を標的にすることができます。
置換: ベンゾキサジン環とスルホンアミド基は、求核置換反応や求電子置換反応など、さまざまな置換反応に参加できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。
還元: 水素化ホウ素ナトリウムと水素化アルミニウムリチウムなどの還元剤が一般的に使用されます。
置換: ハロアルカン、アシルクロリド、スルホニルクロリドなどの試薬が、適切な条件下で使用されます。
主な生成物: これらの反応から形成される主な生成物は、使用される特定の反応条件と試薬によって異なります。たとえば、酸化によりスルホキシドまたはスルホンが生成される可能性がありますが、還元によりアルコールまたはアミンが生成される可能性があります。
4. 科学研究における用途
化学: より複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学: この化合物は、酵素阻害や受容体モジュレーションなどの生物活性を示す可能性があります。
医学: 潜在的な治療用途には、さまざまな疾患の薬物候補としての使用が含まれます。
産業: 高度な材料や化学プロセスの開発に利用できます。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazine core, followed by the introduction of the sulfonamide group and the morpholine moiety. Key steps include:
Formation of the Benzoxazine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Sulfonamide Group: This step involves the reaction of the benzoxazine intermediate with sulfonyl chlorides in the presence of a base such as triethylamine.
Attachment of the Morpholine Moiety: The final step involves the nucleophilic substitution reaction where the morpholine group is introduced using suitable reagents and conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and morpholine moieties.
Reduction: Reduction reactions can target the oxo groups present in the structure.
Substitution: The benzoxazine ring and sulfonamide group can participate in various substitution reactions, including nucleophilic and electrophilic substitutions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as enzyme inhibition or receptor modulation.
Medicine: Potential therapeutic applications include its use as a drug candidate for various diseases.
Industry: It can be utilized in the development of advanced materials and chemical processes.
作用機序
N-{3-メトキシ-4-[2-(モルホリン-4-イル)-2-オキソエトキシ]フェニル}-7-メチル-3-オキソ-3,4-ジヒドロ-2H-1,4-ベンゾキサジン-6-スルホンアミドの作用機序には、特定の分子標的との相互作用が含まれます。これらの標的には、酵素、受容体、またはその他のタンパク質が含まれる場合があります。この化合物の構造的特徴により、これらの標的に結合して活性を調節し、さまざまな生物学的効果をもたらすことができます。関与する正確な経路は、化合物が使用される特定の用途とコンテキストによって異なります。
類似化合物:
- N-{3-メトキシ-4-[2-(ピペリジン-4-イル)-2-オキソエトキシ]フェニル}-7-メチル-3-オキソ-3,4-ジヒドロ-2H-1,4-ベンゾキサジン-6-スルホンアミド
- N-{3-メトキシ-4-[2-(ピロリジン-4-イル)-2-オキソエトキシ]フェニル}-7-メチル-3-オキソ-3,4-ジヒドロ-2H-1,4-ベンゾキサジン-6-スルホンアミド
独自性: N-{3-メトキシ-4-[2-(モルホリン-4-イル)-2-オキソエトキシ]フェニル}-7-メチル-3-オキソ-3,4-ジヒドロ-2H-1,4-ベンゾキサジン-6-スルホンアミドにおけるモルホリン部分、ベンゾキサジン環、スルホンアミド基のユニークな組み合わせは、それを類似化合物と区別します。この構造的な独自性は、その独特の化学反応性と潜在的な生物活性に貢献し、さまざまな科学研究用途にとって貴重な化合物となっています。
類似化合物との比較
- N-{3-methoxy-4-[2-(piperidin-4-yl)-2-oxoethoxy]phenyl}-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
- N-{3-methoxy-4-[2-(pyrrolidin-4-yl)-2-oxoethoxy]phenyl}-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide
Uniqueness: The unique combination of the morpholine moiety, benzoxazine ring, and sulfonamide group in N-{3-methoxy-4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}-7-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide distinguishes it from similar compounds. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for various scientific research applications.
特性
分子式 |
C22H25N3O8S |
|---|---|
分子量 |
491.5 g/mol |
IUPAC名 |
N-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)phenyl]-7-methyl-3-oxo-4H-1,4-benzoxazine-6-sulfonamide |
InChI |
InChI=1S/C22H25N3O8S/c1-14-9-18-16(23-21(26)12-32-18)11-20(14)34(28,29)24-15-3-4-17(19(10-15)30-2)33-13-22(27)25-5-7-31-8-6-25/h3-4,9-11,24H,5-8,12-13H2,1-2H3,(H,23,26) |
InChIキー |
UJGAVNSWIOCHET-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1S(=O)(=O)NC3=CC(=C(C=C3)OCC(=O)N4CCOCC4)OC)NC(=O)CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-fluorophenyl)-2-{[5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11486161.png)
![N-(2-hydroxy-2-phenylethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486167.png)
![2-[(2-Ethoxy-5-isopropylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11486169.png)
![N-[1-(Benzylamino)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B11486172.png)
![2-amino-7-(3-bromo-4-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11486173.png)
![3,4-dimethoxy-N-[4-(pyridin-4-ylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B11486176.png)
![dimethyl 2,2'-[(5-methyl-2-sulfido-2,7-dihydro-1H-pyrazolo[3,4-d][1,3,2]diazaphosphinine-2,4-diyl)disulfanediyl]diacetate](/img/structure/B11486181.png)
![2-[(5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-cyclopropylacetamide](/img/structure/B11486189.png)
![N-(furan-2-ylmethyl)-4,4-dimethyl-8-morpholin-4-yl-5,11-dithia-9,14,15,16-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11486198.png)

![6-(2-chlorobenzyl)-1-(4-fluorophenyl)-2-thioxo-2,3,5,6,7,8-hexahydropyrimido[4,5-d]pyrimidin-4(1H)-one](/img/structure/B11486214.png)

![7-Chloro-4-[4-(3,4,5-triethoxybenzoyl)piperazin-1-YL]quinoline](/img/structure/B11486225.png)

